Mirificin
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a discipline focused on the isolation, identification, structure elucidation, and study of biologically active compounds produced by living organisms. Plants, in particular, are a rich source of diverse secondary metabolites, which are compounds not directly involved in the primary growth and development of an organism but often play roles in defense, signaling, or adaptation. Mirificin (B150516) fits within this context as a secondary metabolite isolated from plants. The study of such compounds is significant for understanding plant biochemistry, exploring potential therapeutic agents, and developing sustainable resources. nih.govmedcraveonline.com
Overview of this compound as an Isoflavone (B191592) C-Glycoside
This compound is classified as an isoflavone C-glycoside. Isoflavones are a class of flavonoids that share a common diphenylpropane (C6-C3-C6) skeleton, with a key structural difference being the position of one phenyl ring. In isoflavones, this ring is attached at the C-3 position of the central chroman-4-one ring, whereas in other flavonoids, it is typically at the C-2 position. mdpi.com
The term "C-glycoside" indicates that a sugar moiety is linked directly to a carbon atom of the aglycone (non-sugar) part of the molecule, in contrast to O-glycosides where the sugar is linked through an oxygen atom. In the case of this compound, the aglycone is daidzein (B1669772), and the sugar component is a disaccharide consisting of apiose and glucose, linked via a C-C bond at the C-8 position of the daidzein structure. Specifically, it is known as daidzein 8-C-(6-apiofuranosylglucoside). wikipedia.org
The chemical formula for this compound is C₂₆H₂₈O₁₃, and its molecular weight is approximately 548.497 g/mol . wikipedia.orgnih.gov
Historical Perspectives on this compound Research
Early research into this compound was often linked to investigations of plants traditionally used for their perceived health benefits, particularly those exhibiting estrogenic activity. Pueraria mirifica and Pueraria lobata are notable examples of plants from which this compound has been isolated. wikipedia.orguodiyala.edu.iq Historical studies focused on identifying the active compounds responsible for the observed biological effects in these plants. The names puerarin (B1673276) and this compound were given to crystalline components isolated from P. mirifica roots in earlier research, with some studies noting their potential estrogenic properties. uodiyala.edu.iq The structural elucidation of this compound as an isoflavone C-glycoside was a key step in understanding its chemical nature and distinguishing it from other compounds found in these plants.
Significance of this compound in Contemporary Phytochemical Investigations
In contemporary phytochemical investigations, this compound remains a compound of interest for several reasons. Its presence in Pueraria species, known for their rich isoflavone content, makes it relevant to studies focusing on the chemical composition and variability within these plants. mdpi.commdpi.com Furthermore, research continues into the biological activities associated with this compound. For instance, studies have explored its potential as a tyrosinase inhibitor, suggesting a possible role in applications related to skin pigmentation. mdpi.commedchemexpress.comnih.gov The development of efficient isolation and purification techniques for this compound from complex plant matrices is also an ongoing area of research, highlighted by studies employing methods like centrifugal partition chromatography and flash chromatography. mdpi.comnih.govresearchgate.net
Contemporary research often involves detailed spectroscopic and spectrometric methods, such as UV absorption, nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm the identity and structure of isolated this compound. mdpi.com Molecular docking studies are also being utilized to understand the potential interactions of this compound with biological targets, such as enzymes. mdpi.comnih.govresearchgate.net
The relative abundance of this compound compared to other isoflavones like puerarin in some sources presents challenges and opportunities for its isolation and study. nih.gov Despite being considered a minor isoflavone in some contexts, ongoing research into its specific properties underscores its significance in the broader investigation of bioactive natural products from plants like Pueraria lobata. mdpi.comresearchgate.net
Here is a table summarizing some key chemical properties of this compound based on research data:
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₃ | wikipedia.orgnih.gov |
| Molecular Weight | 548.497 g/mol | wikipedia.orgnih.gov |
| CAS Number | 103654-50-8 | wikipedia.orgmedchemexpress.comchemscene.com |
| PubChem CID | 21676217 | wikipedia.orgnih.govnih.gov |
| IUPAC Name | 8-[(2S,3R,4R,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | wikipedia.org |
| InChIKey | ZBXWGKPUSLRPHX-QOIVFALESA-N | wikipedia.orgnih.gov |
Here is a table outlining some research findings related to this compound:
| Research Area | Key Findings | Source |
| Isolation Techniques | Development of combined centrifugal partition and flash chromatographic techniques for efficient isolation. | mdpi.comnih.govresearchgate.net |
| Biological Activity | Demonstrated in vitro tyrosinase inhibitory activity with an IC₅₀ of 12.66 μM. | mdpi.commedchemexpress.comnih.gov |
| Molecular Docking | Showed potential high affinity towards the catalytic region of tyrosinase. | mdpi.comnih.govresearchgate.net |
| Occurrence in Plants | Found in Pueraria mirifica and Pueraria lobata. | wikipedia.orguodiyala.edu.iqmdpi.com |
| Pharmacokinetics | Documented ability to cross the blood-brain barrier after intravenous administration of P. lobata isoflavones in rats. | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
8-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXWGKPUSLRPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sources and Botanical Context of Mirificin
Occurrence of Mirificin (B150516) in Pueraria Species
The genus Pueraria, belonging to the Fabaceae family, is a significant source of this compound. This compound is found in the roots of several species within this genus.
Pueraria lobata, commonly known as Kudzu, is recognized as a primary source of this compound. The roots of this perennial vine, native to East Asia, Southeast Asia, and some Pacific islands, contain various isoflavones, including this compound. wikipedia.orgnih.gov Studies investigating the phytochemical profile of Kudzu root have consistently reported the presence of this compound. wikipedia.orgnih.govebay.comjeevaorganic.commdpi.commdpi.comnih.govresearchgate.netmdpi.com
Research has detailed methods for isolating this compound from Kudzu root extracts, highlighting its presence alongside other isoflavone (B191592) glycosides such as puerarin (B1673276), daidzin (B1669773), and genistin. nih.govmdpi.comnih.gov While puerarin is often the predominant isoflavone in Kudzu root, this compound is a notable constituent. nih.govmdpi.com For example, one study on a vacuum-dried aqueous-ethanolic extract of Kudzu roots reported this compound content at 4.6% of the dry lyophilisate mass, compared to puerarin at 17.1%. nih.govmdpi.com
Here is a table summarizing the reported presence of this compound and other isoflavones in Pueraria lobata root:
| Compound Name | Occurrence in Pueraria lobata Root |
| This compound | Yes wikipedia.orgnih.govebay.comjeevaorganic.commdpi.commdpi.comnih.govresearchgate.netmdpi.com |
| Puerarin | Yes wikipedia.orgnih.govebay.comjeevaorganic.commdpi.commdpi.comnih.govresearchgate.netmdpi.com |
| Daidzein (B1669772) | Yes wikipedia.orgebay.commdpi.comresearchgate.netmdpi.com |
| Daidzin | Yes wikipedia.orgebay.commdpi.comnih.govresearchgate.netmdpi.com |
| Genistin | Yes mdpi.comresearchgate.netmdpi.com |
| 3'-Methoxypuerarin | Yes nih.govmdpi.comnih.govresearchgate.net |
| 6″-O-xylosylpuerarin | Yes mdpi.comresearchgate.netmdpi.com |
| 3'-Hydroxypuerarin | Yes mdpi.comnih.govresearchgate.net |
| Formononetin (B1673546) | Yes mdpi.comresearchgate.netmdpi.com |
| Ononin (B1677330) | Yes mdpi.comresearchgate.netmdpi.com |
| Sophoraside A | Yes mdpi.commdpi.com |
| Daidzein 4′,7-O-glucoside | Yes mdpi.comresearchgate.netmdpi.com |
| Puerarin-4′-O-glucoside | Yes mdpi.comresearchgate.netmdpi.com |
| Puerarin-3′-methoxy-4′-O-glucoside | Yes mdpi.commdpi.com |
This compound is also found in Pueraria mirifica, a plant native to Thailand and other parts of Southeast Asia, also known as white Kwao Krua. verywellhealth.comnih.govfowanaturals.comnetmeds.commdpi.com Similar to Pueraria lobata, the tuberous roots of P. mirifica are known to contain a variety of isoflavonoids, including this compound. verywellhealth.comnih.govnetmeds.commdpi.com These compounds are considered phytoestrogens due to their structural similarity to estrogen. wikipedia.orgverywellhealth.comnih.govnetmeds.com
Pueraria mirifica is recognized for accumulating several groups of phytochemicals in its tuberous roots, including isoflavonoids like this compound, chromenes, and coumestans. nih.govmdpi.com this compound is listed among the key isoflavonoids found in this species. verywellhealth.comnih.govnetmeds.commdpi.com
The presence of this compound has also been used as a chemical marker to differentiate Pueraria lobata from related species such as Pueraria thomsonii. mdpi.comresearchgate.net This suggests its consistent presence and potential diagnostic value within the Pueraria genus.
Pueraria lobata (Kudzu Root) as a Primary Source
Identification of this compound in Other Plant Families and Genera
While Pueraria species are well-established sources, this compound has also been detected in plants belonging to other families.
Within the same Fabaceae family, this compound has been identified in Eriosema montanum. nih.govresearchgate.net This species is a shrub or shrublet found across tropical and subtropical regions of the world, particularly in Africa. kew.orgunivie.ac.at Phytochemical analysis of Eriosema montanum has revealed the presence of this compound among its constituents. nih.govresearchgate.net
A study on the methanolic extract of Eriosema montanum roots, stem bark, and leaves reported the identification of this compound. nih.govresearchgate.net This finding expands the known botanical sources of this isoflavone beyond the Pueraria genus within the Fabaceae family.
This compound has also been reported in extracts from the pulp of the Argan tree (Argania spinosa), a species endemic to Morocco. nih.govslideshare.netresearchgate.netugr.es The Argan tree is known for its oil, but its fruit pulp is also a source of various bioactive compounds, including polyphenols and flavonoids. nih.govresearchgate.netibsgranada.es
Recent studies on Argan pulp, particularly from trees grown in Spain, have identified this compound among newly isolated compounds. nih.govslideshare.netresearchgate.netugr.es This indicates a broader distribution of this compound in plant sources outside of the Fabaceae family, although the Argan tree belongs to the Sapotaceae family.
Here is a table summarizing the occurrence of this compound in other plant species:
| Species Name | Family | Source Part |
| Eriosema montanum | Fabaceae | Roots, Stem Bark, Leaves nih.govresearchgate.net |
| Argania spinosa | Sapotaceae | Fruit Pulp nih.govslideshare.netresearchgate.netugr.es |
Detection in Eriosema montanum (Fabaceae)
Phytogeographical Distribution of this compound-Containing Plants
The phytogeographical distribution of this compound is directly linked to the native ranges of the plant species in which it occurs. Phytogeography is the study of the geographical distribution of plant species and their influence on the Earth's surface. researchgate.netdeshbandhucollege.ac.inrlsycollegebettiah.ac.inwikipedia.org
Pueraria lobata is native to a wide area encompassing East Asia, Southeast Asia, and some Pacific islands. wikipedia.orgnih.gov Its natural distribution includes countries like China and Japan, where Kudzu root has been traditionally used. wikipedia.org However, P. lobata has also become an invasive species in many other parts of the world, particularly in North America and to some extent in Europe. wikipedia.org
Pueraria mirifica is primarily indigenous to Thailand and other parts of Southeast Asia. verywellhealth.comnih.govmdpi.com Its growth is concentrated in regions with deciduous forests in northern, western, and northeastern Thailand. mdpi.com
Eriosema montanum has a native range across tropical Africa. kew.org It is found in countries from Nigeria to Ethiopia, including the Democratic Republic of Congo, Uganda, Kenya, Tanzania, Malawi, Mozambique, Zambia, Zimbabwe, and Angola. kew.orgzimbabweflora.co.zw This species typically grows in seasonally dry tropical biomes. kew.org
Argania spinosa is endemic to southwestern Morocco. nih.govibsgranada.es The Argan forests in this region have been recognized as a biosphere reserve. ibsgranada.es While the tree is native to Morocco, studies have also investigated Argan grown in other regions, such as Spain, where this compound was detected in the pulp. nih.govslideshare.netresearchgate.netugr.es
Here is a table summarizing the native phytogeographical distribution of key this compound-containing plants:
| Species Name | Native Region(s) |
| Pueraria lobata | East Asia, Southeast Asia, some Pacific islands wikipedia.orgnih.gov |
| Pueraria mirifica | Thailand and other parts of Southeast Asia verywellhealth.comnih.govmdpi.com |
| Eriosema montanum | Tropical Africa kew.orgzimbabweflora.co.zw |
| Argania spinosa | Southwestern Morocco nih.govibsgranada.es |
Isolation and Purification Methodologies for Mirificin
Advanced Chromatographic Techniques for Preparative Isolation
Preparative chromatography techniques are essential for obtaining sufficient quantities of a target compound for subsequent studies. Several advanced chromatographic methods have been employed for the isolation of mirificin (B150516) and related isoflavone (B191592) glycosides.
Centrifugal Partition Chromatography (CPC) Applications
Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, has been utilized in the isolation of this compound. This technique separates compounds based on their partitioning behavior between two immiscible liquid phases, with one phase held stationary by a centrifugal field researchgate.netrotachrom.comkromaton.com. A study focusing on the isolation of this compound and other isoflavone glycosides from kudzu root lyophilisate employed a combined CPC and flash chromatography approach nih.govnih.gov. The CPC step utilized an optimized biphasic solvent system consisting of ethyl acetate, ethanol (B145695), water, and 0.5% (V/V) acetic acid as a mobile phase modifier nih.govnih.govmdpi.com. This system facilitated the purification and separation of a polar fraction containing bioactive isoflavones, including this compound nih.govnih.govmdpi.com. The CPC process involved filling the column with the upper phase (stationary phase) at a specific rotational speed and flow rate before introducing the mobile phase mdpi.com.
Flash Chromatography (FC) in this compound Purification
Flash Chromatography (FC) is a medium-pressure chromatographic technique widely used for the purification of organic compounds phenomenex.blogrochester.edu. In the context of this compound isolation, FC has been used in conjunction with CPC to further purify the isoflavone-rich fraction obtained from the initial CPC separation nih.govnih.govmdpi.com. A reversed-phase FC technique was employed for the isolation of this compound and other polar isoflavone glycosides nih.gov. The use of a Samplet™ cartridge in the FC step was noted as a methodological improvement that enhanced the separation efficiency by providing significant pre-concentration of chromatographic zones nih.gov. Flash chromatography is considered a primary purification technique in pharmaceutical research and development due to its speed, ease of use, and versatility phenomenex.blog. It can be used with both normal and reversed-phase supports and is applicable to the purification of natural products phenomenex.blog.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Approaches
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the isolation and purification of compounds, capable of handling larger sample loads compared to analytical HPLC gilson.comijcpa.inteledynelabs.com. While the search results primarily highlight the combined CPC-FC approach for this compound isolation, one source mentions a novel chromatographic approach for separating isoflavone derivatives from Pueraria lobata that coupled flash chromatography to preparative HPLC via a six-way valve researchgate.netdntb.gov.ua. Although this method aimed for purities exceeding 95% for isolated compounds, the repeated short separation procedures using prep-HPLC were described as tedious mdpi.com. Prep-HPLC is a versatile technique used for isolating and purifying a variety of chemicals, including natural products, and can employ various modes such as reversed-phase, normal phase, size exclusion, and ion exchange chromatography ijcpa.innih.gov.
Other Chromatographic and Extraction Strategies
Beyond the advanced techniques, other more conventional chromatographic and extraction methods have also been applied in the broader context of isolating compounds from sources containing this compound.
Column Chromatography
Column chromatography is a fundamental separation technique based on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that moves through the column column-chromatography.comuoanbar.edu.iq. It is widely used for the separation and purification of natural compounds from complex mixtures column-chromatography.com. While specific details on the application of column chromatography solely for this compound isolation were less prominent in the search results, it is a common initial step in the purification of plant extracts containing various isoflavones mdpi.comebi.ac.uk. Silica gel, Sephadex LH-20, and macroporous resins are examples of stationary phases frequently employed in column chromatography for the purification of flavonoids from plant sources mdpi.comebi.ac.uk.
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate, purify, or concentrate analytes from a liquid mixture by selectively retaining them on a solid stationary phase thermofisher.comorganomation.comwikipedia.orgsigmaaldrich.com. SPE operates on chromatographic principles and is often used prior to analytical techniques like HPLC or GC to simplify the sample matrix and remove interfering compounds thermofisher.comsigmaaldrich.com. While the search results did not provide specific protocols for the isolation of this compound using SPE, the technique is broadly applicable for the purification of natural products and can improve analytical results by reducing sample complexity and increasing detection sensitivity thermofisher.comwaters.com. SPE utilizes various sorbent materials, including silica-based, polymeric, carbon-based, and ion exchange phases, allowing for selective retention or exclusion of compounds based on their properties organomation.com.
Optimization of Solvent Systems for Extraction Efficiency
The efficiency of extracting this compound from plant material is significantly influenced by the choice of solvent system. Traditional methods often employ organic solvent extraction. nih.gov Ethanol and methanol (B129727) are commonly used solvents for isoflavone extraction from Pueraria species due to their effectiveness and relatively low toxicity compared to other organic solvents. nih.gov Water is also utilized, sometimes in combination with alcohols. google.comepo.org
Research has explored various solvent combinations and conditions to maximize the yield of isoflavones, including this compound. For instance, a mixture of methanol and water (80/20 v/v) has been used for extraction from Pueraria mirifica tuber, typically at elevated temperatures (e.g., 50 °C) for several hours. epo.orggoogle.com Another study investigating the isolation of this compound and other isoflavone glycosides from kudzu root lyophilisate utilized an aqueous-ethanolic extract as the starting material. nih.govnih.gov
The optimization of solvent systems is often performed in conjunction with advanced extraction techniques to improve efficiency and reduce extraction time. nih.gov Factors such as solvent polarity, temperature, extraction time, and the ratio of solvent to plant material are critical parameters that are optimized to achieve the highest extraction yield of target compounds like this compound. researchgate.netacgpubs.org
While specific quantitative data comparing the extraction efficiency of various solvent systems solely for this compound can be limited in general literature, studies focusing on the broader class of Pueraria isoflavones provide valuable insights. For example, research on Pueraria lobata isoflavones has shown that organic solvent extraction is a widely used method, with ethanol being preferred for its efficiency and lower toxicity. nih.gov
Methodological Advancements in this compound Isolation
Significant advancements have been made in the methodologies for isolating and purifying this compound, moving beyond simple extraction to more sophisticated chromatographic techniques. These advancements aim to improve purity, efficiency, and throughput.
A notable approach involves the combination of centrifugal partition chromatography (CPC) and flash chromatography (FC). nih.govnih.govdntb.gov.uamdpi.comresearchgate.net This two-step chromatographic method has been successfully applied to isolate this compound and other related isoflavone glycosides from sources like kudzu root. nih.govnih.govmdpi.com In this combined approach, CPC is often used in the initial step to purify and concentrate the polar fraction containing the target isoflavones, including this compound, from complex crude extracts. nih.govmdpi.com An optimized biphasic solvent system is crucial for effective separation in CPC. One study reported using a system of ethyl acetate, ethanol, water, and 0.5% (V/V) acetic acid for the isolation of this compound, achieving a purity of 63% for isolated this compound using this combined method. nih.govnih.govdntb.gov.uamdpi.comresearchgate.net
Following CPC, flash chromatography is employed in the second step to further separate closely related compounds and enhance the purity of this compound. nih.govmdpi.com This combined approach offers an efficient preparative method for isolating minor isoflavone glycosides like this compound from challenging plant matrices. nih.govmdpi.com
Other chromatographic techniques have also been explored for the isolation of isoflavones from Pueraria species, which could be applicable to this compound isolation. These include high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC), sometimes coupled with flash chromatography. dntb.gov.uamdpi.com Advancements in these techniques, such as the use of automated flash chromatography equipment with robotic fraction collectors and online detection units, further enhance the efficiency of isolating compounds from complex mixtures. researchgate.net
Structural Elucidation and Characterization Techniques of Mirificin and Its Analogues
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are fundamental in the initial stages of structural elucidation, providing insights into the presence and environment of different nuclei and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for determining the detailed structure and connectivity of organic molecules like Mirificin (B150516). By analyzing the chemical shifts, splitting patterns, and integration of signals in the 1H NMR and 13C NMR spectra, researchers can identify different types of protons and carbon atoms and their neighboring environments solubilityofthings.comegyankosh.ac.in. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing correlations between protons and carbons, allowing for the complete mapping of the molecular skeleton and the assignment of all resonances. Analysis of NMR data from isolated compounds from Pueraria mirifica, including isoflavonoids, has been crucial in confirming their structures thieme-connect.comresearchgate.net.
Ultraviolet (UV) Absorption Spectroscopy for Identification
UV absorption spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated pi systems like those found in the isoflavone (B191592) core of this compound. The UV spectrum of this compound exhibits characteristic absorption maxima that are indicative of its chromophore. Comparing the UV spectrum of an isolated compound to known standards or literature data can aid in its identification and provide initial clues about its structural class egyankosh.ac.in. UV detection is often coupled with chromatographic methods for the identification and quantification of isoflavonoids in plant extracts scispace.com.
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which is essential for confirming the molecular formula and gaining insights into substructures.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile compounds like glycosides, which are present in this compound. ESI-MS typically produces protonated or deprotonated molecular ions ([M+H]+ or [M-H]-), providing accurate information about the molecular weight of the intact molecule nih.govcreative-proteomics.com. This is a crucial step in confirming the molecular formula determined by elemental analysis or other methods. ESI-MS has been widely used for the analysis of isoflavonoids from Pueraria mirifica mdpi.comnih.gov.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected precursor ions and the detection of the resulting product ions shimadzu.comrsc.org. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule, which are characteristic of specific functional groups and linkages. By analyzing the mass-to-charge ratios of the fragment ions, researchers can deduce the presence of specific substructures and confirm the connectivity within the molecule. For this compound, MS/MS analysis can help in understanding the fragmentation of the glycosidic linkages and the isoflavone core nih.gov. Hypothetical fragmentation patterns based on MS data have been proposed to confirm the structure of this compound nih.gov.
Chromatographic-Mass Spectrometric Coupling for Comprehensive Profiling
The coupling of chromatographic techniques with mass spectrometry allows for the separation of complex mixtures followed by the online detection and structural characterization of individual components. This hyphenated approach is indispensable for the comprehensive profiling of isoflavonoids in plant extracts like Pueraria mirifica.
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of this compound and its analogues. LC separates the different compounds based on their polarity and interaction with the stationary phase, while the online MS detector provides molecular weight information and fragmentation data for the eluted compounds lcms.czgentechscientific.comshimadzu.com. LC-ESI-MS and LC-ESI-MS/MS are particularly effective for the analysis of polar isoflavonoid (B1168493) glycosides. This coupling allows for the simultaneous separation, detection, and structural tentative identification of multiple compounds in a single analysis, even at low concentrations mdpi.comnih.gov. While GC-MS is also a powerful hyphenated technique, it is generally more suitable for volatile and thermally stable compounds gentechscientific.comshimadzu.com, making LC-MS more applicable for the analysis of less volatile isoflavonoid glycosides like this compound.
Interactive Data Table: Spectroscopic and Spectrometric Techniques in this compound Characterization
| Technique | Information Provided | Application in this compound Analysis |
| NMR Spectroscopy | Detailed structural connectivity, functional groups, stereochemistry | Confirming the isoflavone and glycoside structures, assigning resonances |
| UV Spectroscopy | Presence of conjugated systems, electronic transitions | Identification of the isoflavone chromophore |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high resolution) | Confirming molecular formula, verifying purity |
| ESI-MS | Molecular ions (protonated/deprotonated) | Determining the molecular weight of intact this compound and analogues |
| MS/MS | Fragmentation patterns, substructural information | Elucidating the structure of glycosidic linkages and the aglycone |
| LC-MS | Separation of components, online MS detection | Profiling isoflavonoids in complex extracts, tentative identification |
Detailed Research Findings:
Research on the structural elucidation of this compound and other isoflavonoids from Pueraria mirifica has utilized these techniques extensively. For instance, studies have reported the isolation of various isoflavonoids from Pueraria mirifica and determined their structures using spectroscopic methods, including NMR and UV, alongside mass spectrometry thieme-connect.comresearchgate.net. LC-MS methods have been developed and applied for the analysis and quantification of isoflavonoids in Pueraria mirifica extracts, demonstrating the utility of hyphenated techniques for comprehensive analysis scispace.comresearchgate.net. MS/MS fragmentation patterns have been used to support the structural characterization of isoflavonoid glycosides, including proposed fragmentation pathways for compounds like this compound nih.gov.
High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD)
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a widely used technique for the analysis of this compound and other isoflavonoids. uni.lufishersci.caresearchgate.netuni.lu This method allows for the separation of different compounds based on their differential interactions with a stationary phase and a mobile phase. The DAD provides online UV-Vis spectra for each separated component, which aids in their identification by comparing spectral characteristics with those of known standards or literature data. sci-hub.se
HPLC-DAD is employed for both qualitative and quantitative analysis of this compound and its analogues in plant extracts and traditional medicine preparations. fishersci.caresearchgate.net It is also valuable for creating chromatographic fingerprints, which can be used for quality control and to differentiate between different plant species or preparations. uni.luuni.lu For instance, rapid HPLC-DAD methods have been developed for the assay of this compound, puerarin (B1673276), and daidzin (B1669773) in traditional Chinese medicine formulas. researchgate.net
One study utilizing RP-LC/PDA (another term for HPLC-DAD) for analyzing isoflavonoids in kudzu root lyophilisate identified this compound (compound 4) along with other isoflavones such as 3′-hydroxypuerarin (1), puerarin (2), 3′-methoxypuerarin (3), daidzin (5), ononin (B1677330) (6), and formononetin (B1673546) (7). sci-hub.se The relative content of these compounds in the dry lyophilisate was determined, with puerarin being the predominant constituent. sci-hub.se
Relative Content of Isoflavones in Kudzu Root Lyophilisate (HPLC-DAD Analysis)
| Compound | Compound Number sci-hub.se | Content (% of dry lyophilisate mass) sci-hub.se |
| 3′-Hydroxypuerarin | 1 | 0.7 |
| Puerarin | 2 | 17.1 |
| 3′-Methoxypuerarin | 3 | 3.9 |
| This compound | 4 | 4.6 |
| Daidzin | 5 | 5.4 |
| Ononin | 6 | 0.3 |
| Formononetin | 7 | 2.5 |
Ultra-High-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-DAD-QTOF-MS/MS)
Ultra-High-Performance Liquid Chromatography coupled with a Diode Array Detector and Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-DAD-QTOF-MS/MS) represents a powerful hyphenated technique for the comprehensive analysis of complex samples containing this compound and its analogues. fishersci.canih.govnih.govnih.govresearchgate.netnih.govuni.lu UPLC offers improved chromatographic resolution and speed compared to conventional HPLC, while the DAD provides UV spectra for initial identification. The QTOF-MS/MS component delivers high-resolution mass spectral data, including accurate mass measurements of parent ions and characteristic fragment ions generated through tandem mass spectrometry. sci-hub.senih.gov
This technique is particularly useful for the tentative identification and structural confirmation of known and potentially unknown isoflavonoids based on their retention times, UV spectra, and fragmentation patterns. sci-hub.senih.gov The fragmentation pattern of this compound (m/z 547) in MS/MS analysis, for example, can yield diagnostic fragment ions at m/z 325.0765 and 295.0644, which are consistent with the structure of an isoflavone C-glycoside and similar to those obtained for puerarin. wikipedia.orgsci-hub.se This fragmentation behavior, unlike the loss of an entire sugar moiety seen in O-glycosides, is characteristic of the more stable C-C bond between the monosaccharide and the aglycone in C-glycosides like this compound. sci-hub.se UPLC-QTOF-MS/MS has been successfully applied for the identification and quantification of components in various plant extracts and traditional Chinese medicine formulas containing this compound and related isoflavones. fishersci.canih.govnih.govnih.govuni.lu
Computational Approaches to Structural Analysis
Computational methods complement experimental techniques by providing insights into the structural properties and interactions of this compound and its analogues at a molecular level.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a receptor protein and to estimate the binding affinity between the two molecules. wikipedia.orgfishersci.ca These studies provide valuable information about the potential biological targets of a compound and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) driving the binding process.
Molecular docking has been applied to investigate the interactions of this compound with various target proteins. Notably, studies have focused on the interaction of this compound with tyrosinase, an enzyme involved in melanin (B1238610) production. wikipedia.org The results of molecular docking studies have suggested that this compound could serve as a potential structural target with high affinity towards the catalytic region of tyrosinase. wikipedia.org Comparative docking analyses with other isoflavones have indicated that the presence and location of glycosyl moieties can influence the binding affinity and inhibitory effect, potentially due to steric hindrance and changes in polarity.
While specific detailed binding affinity data (e.g., docking scores) for this compound from the search results are not consistently presented in a format suitable for a structured interactive table across multiple sources, the qualitative findings consistently point towards a notable interaction with tyrosinase. wikipedia.org
Biosynthesis and Metabolic Pathways of Mirificin
Precursor Compounds in Isoflavone (B191592) Biosynthesis
Isoflavones, including the aglycones that serve as precursors for glycosylated forms like Mirificin (B150516), are derived from the flavonoid pathway. mdpi.commdpi.com This pathway originates from the shikimate pathway, leading to the formation of chorismic acid. mdpi.com Through a series of enzymatic steps involving phenylalanine and cinnamic acid derivatives, 4-coumaroyl-CoA is produced, which is a key intermediate for flavonoid and isoflavonoid (B1168493) synthesis. mdpi.com
Role of Daidzein (B1669772) and Genistein (B1671435) in this compound Production
Daidzein and genistein are significant isoflavone aglycones found in Pueraria mirifica. mdpi.com They are central intermediates in the isoflavonoid biosynthesis pathway. researchgate.net The pathway leading to daidzein involves the conversion of liquiritigenin (B1674857), a flavanone, catalyzed by 2-hydroxyisoflavanone (B8725905) synthase (IFS) to produce 2,7,4′-trihydroxyisoflavonone, which is then converted to daidzein by 2,7,4′-trihydroxyisoflavanone dehydratase (HID). mdpi.com Genistein is similarly produced from naringenin. Daidzein serves as the direct aglycone precursor for the glycosylation reactions that lead to the formation of this compound (daidzein-8-C-apiosyl-(1→6)-glucoside) and other daidzein glycosides like puerarin (B1673276) (daidzein-8-C-glucoside). nih.govmdpi.com Studies on Pueraria mirifica hairy root cultures have focused on enhancing the production of daidzein and genistein as key bioactive compounds. mdpi.comresearchgate.netresearchgate.net
Enzymatic Activities in this compound Biosynthesis
The conversion of precursor compounds into isoflavones and their subsequent glycosylation to form compounds like this compound involves the action of several key enzymes.
Cytochrome P450 and Chalcone (B49325) Synthase Involvement
Chalcone synthase (CHS) is a pivotal enzyme in the flavonoid and isoflavonoid biosynthesis pathway. researchgate.netnih.govwikipedia.org It catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to produce chalcones, such as isoliquiritigenin, which are then isomerized to flavanones like liquiritigenin by chalcone isomerase (CHI). mdpi.comnih.gov These flavanones are substrates for isoflavone synthase (IFS), a cytochrome P450 enzyme (specifically a member of the CYP81E subfamily), which catalyzes the aryl migration step converting flavanones into isoflavonoids. researchgate.netjspp.orgukm.my This step is crucial for the formation of the isoflavone backbone, including daidzein and genistein. researchgate.netukm.my Research indicates that CYP81E enzymes, such as CYP81E63 in Pueraria candollei var. mirifica, are involved in the hydroxylation steps leading to isoflavones. jspp.org The interaction between CHS and cytochrome P450 enzymes like IFS is suggested to occur within protein complexes known as metabolons, facilitating the efficient channeling of intermediates through the pathway. jspp.orgnih.gov
Influence of Environmental and Culture Conditions on this compound Production
The accumulation of secondary metabolites like this compound in plants can be significantly influenced by environmental factors and in vitro culture conditions.
Hairy Root Culture Systems for Enhanced Metabolite Yields
Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are a valuable biotechnological tool for the in vitro production of plant secondary metabolites. wikipedia.orgnih.govmdpi.com These cultures exhibit rapid growth, genetic stability, and can produce secondary metabolites at levels comparable to or even higher than those in the parent plant. mdpi.comresearchgate.netwikipedia.orgnih.gov Studies on Pueraria mirifica have utilized hairy root cultures to investigate and enhance the production of isoflavones, including the precursors of this compound like daidzein and genistein. mdpi.comresearchgate.netresearchgate.net Hairy root cultures provide a controlled system to optimize conditions for metabolite accumulation. mdpi.comresearchgate.net For instance, research has shown that hairy root cultures of Pueraria candollei var. mirifica can yield significantly higher contents of daidzein and genistein compared to normal roots. researchgate.net
Here is a table summarizing typical yields of daidzein and genistein in Pueraria candollei var. mirifica hairy root cultures under optimized conditions:
| Compound | Yield (mg/g DW) | Culture System | Source |
| Daidzein | 6.85 | Hairy Root Culture | researchgate.net |
| Genistein | 0.96 | Hairy Root Culture | researchgate.net |
| Daidzein | 4.78 | Hairy Root Culture | mdpi.com |
| Genistein | 0.81 | Hairy Root Culture | mdpi.com |
| Daidzein | 5.12 | Callus Culture (Stem) | researchgate.net |
| Genistein | 2.77 | Callus Culture (Stem) | researchgate.net |
Regulation of Biosynthetic Pathways by Light and Sucrose (B13894) Concentration
Environmental factors such as light and the concentration of sucrose in the culture medium can significantly impact the biosynthesis and accumulation of isoflavones in plant in vitro cultures. Light conditions, including photoperiod and intensity, have been shown to influence the production of secondary metabolites. mdpi.commdpi.com For example, a 16-hour light/8-hour dark photoperiod has been identified as optimal for daidzein and genistein production in Pueraria candollei var. mirifica hairy root cultures. researchgate.net
Sucrose serves as a primary carbon source and can also act as a signaling molecule regulating plant metabolic pathways. libretexts.orgnih.govfrontiersin.org The concentration of sucrose in the culture medium affects both the growth of hairy roots and the production of isoflavones. mdpi.comresearchgate.net Studies have demonstrated that there is an optimal sucrose concentration for maximizing isoflavone yields. For instance, a sucrose concentration of 30 g/L was found to be optimal for daidzein and genistein production in Pueraria mirifica hairy root cultures; concentrations higher than this led to a decrease in isoflavone content. mdpi.comresearchgate.net This decrease at high sugar concentrations might be related to osmotic stress impacting gene expression in the biosynthetic pathway. mdpi.com Sugar signaling pathways are known to influence the expression of genes involved in the biosynthesis of secondary metabolites like flavonoids and anthocyanins. mdpi.comnih.govfrontiersin.org
Biological Activities and Molecular Mechanisms of Mirificin: Preclinical Investigations
Enzymatic Inhibition Studies
Studies have investigated the inhibitory potential of Mirificin (B150516) against key enzymes, notably tyrosinase and phosphodiesterase-5.
This compound as a Tyrosinase Inhibitor: In Vitro Efficacy and Mechanistic Insights
This compound has demonstrated significant inhibitory activity against tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. In vitro studies have shown this compound's efficacy in inhibiting tyrosinase, suggesting its potential application in treating hyperpigmentation disorders. Mechanistic investigations, including kinetic analysis and molecular docking studies, have provided insights into how this compound interacts with the enzyme. These studies contribute to understanding the molecular basis of its anti-melanogenic properties.
Exploration of Phosphodiesterase-5 (PDE5) Inhibitory Potential
Research has also explored the potential of this compound to act as an inhibitor of phosphodiesterase-5 (PDE5). While the extent and mechanisms of this potential inhibition require further detailed investigation, preliminary findings suggest this compound might possess activity against this enzyme.
Neurobiological Activities in Animal Models
Preclinical studies utilizing animal models, primarily rats and rodents, have investigated the effects of this compound on the central nervous system, including neurotransmitter modulation, neuroprotection, and blood-brain barrier permeability.
Modulation of Striatal Neurotransmitters (Dopamine, Serotonin, Glutamate) in Rats
Studies in rats have indicated that this compound can modulate the levels of key neurotransmitters in the striatum, a brain region involved in motor control and reward pathways. Research has specifically examined its influence on dopamine, serotonin, and glutamate (B1630785) levels. This modulation of striatal neurotransmitters suggests potential implications for neurological functions.
Neuroprotective Effects in Ischemia/Stroke Models
This compound has shown neuroprotective effects in animal models of ischemia and stroke. These findings suggest that this compound may help mitigate neuronal damage caused by reduced blood flow to the brain. The mechanisms underlying this neuroprotection are an area of ongoing research.
Blood-Brain Barrier Permeability Studies in Rodents
Investigations in rodents have included studies on the ability of this compound to cross the blood-brain barrier (BBB). Understanding BBB permeability is crucial for determining whether a compound can reach the central nervous system to exert neurobiological effects. Studies have explored the extent to which this compound can permeate the BBB.
Anti-Inflammatory and Antioxidant Mechanisms
Preclinical studies have investigated the potential anti-inflammatory and antioxidant properties of this compound.
In Vitro and In Vivo Assessment of Anti-Inflammatory Pathways
Research indicates that isoflavones, including those found in Pueraria lobata, possess anti-inflammatory properties. tmrjournals.com While direct studies specifically on this compound's anti-inflammatory pathways in isolation are less detailed in the provided results, isoflavones in general are known to influence key cellular signaling pathways involved in inflammation. tmrjournals.com Studies on other compounds in Pueraria lobata have explored their effects on inflammatory responses in both in vitro and in vivo models, often involving the modulation of cytokines and other inflammatory mediators. researchgate.netmdpi.commdpi.com For instance, studies on other natural compounds have shown anti-inflammatory effects by inhibiting pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in in vitro and in vivo models. mdpi.commdpi.comnih.govnih.gov
Evaluation of Antioxidant Potential and Molecular Targets
This compound has been noted for its antioxidant potential. tmrjournals.comnih.gov Isoflavones from Pueraria lobata have been shown to protect cells from oxidative damage. tmrjournals.com Antioxidant activity can involve scavenging free radicals and reducing oxidative stress. oamjms.eumdpi.com Various in vitro assays, such as DPPH, ABTS, and FRAP, are commonly used to evaluate the antioxidant capacity of compounds by measuring their ability to reduce radicals or ferric ions. oamjms.eumdpi.com While specific molecular targets of this compound's antioxidant action are not explicitly detailed in the provided search results, the general mechanism of antioxidants involves counteracting reactive oxygen species (ROS) and protecting cellular components like lipids, proteins, and DNA from oxidative damage. mdpi.commdpi.com
Metabolic Regulatory Effects in Preclinical Models
Preclinical models have been utilized to investigate the effects of this compound and related compounds on metabolic processes.
Hypoglycemic Activity and Related Gene Expression Modulation in Mouse Models
Dietary intake of argan pulp, which contains this compound, has been shown to induce hypoglycemic activity in a mouse experimental model. fao.orgugr.es This effect was associated with a decrease in the gene expression of inflammatory markers. fao.orgugr.es While the precise mechanisms of how this compound alone modulates gene expression related to hypoglycemia are not fully elucidated in the provided context, studies in mouse models are frequently used to explore the genetic etiology and mediating mechanisms of various conditions, including those related to metabolism. mdpi.comuzh.chplos.org Gene expression analysis in mouse models can reveal changes in pathways involved in glucose metabolism, such as gluconeogenesis or glycogenolysis. mdpi.com
Impact on Inflammatory Markers in Metabolic Contexts
In the context of metabolic effects, the hypoglycemic activity observed in mouse models treated with argan pulp containing this compound was linked to decreased gene expression of inflammatory markers. fao.orgugr.es This suggests a potential interplay between this compound's metabolic effects and its influence on inflammation. Metabolic disorders, such as type 2 diabetes and obesity, are often associated with low-grade chronic inflammation and elevated levels of inflammatory markers like IL-6 and CRP. mdpi.comnih.govnih.gov Modulating these inflammatory markers can be a strategy in managing metabolic conditions. mdpi.comnih.gov
Biotransformation and Absorption Studies
Studies have begun to investigate how this compound is processed and absorbed by the body. This compound, classified as an isoflavone (B191592) glycoside, undergoes biotransformation by human intestinal flora. chemfaces.comnih.gov In vitro studies using human intestinal bacteria under anaerobic conditions have shown that this compound is transformed. chemfaces.comnih.gov Specifically, this compound, along with other isoflavone glycosides like puerarin (B1673276) and daidzin (B1669773), can be transformed into the aglycone daidzein (B1669772). chemfaces.comnih.gov This transformation can significantly elevate the intestinal absorption capacity of these compounds. chemfaces.comnih.gov Studies using Caco-2 cell monolayers, a model for intestinal permeability, have been used to investigate the absorption mechanisms of compounds like this compound. chemfaces.comnih.gov The aglycone compounds are predicted to be the more active ingredients. chemfaces.comnih.gov
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 21676217 |
| Daidzein | 5281708 |
| Puerarin | 5281807 |
| Daidzin | 107971 |
Data Table: Biotransformation of this compound by Human Intestinal Flora
| Time (h) | Relative Content of this compound (Fold Change) |
| 0 | 1.0 |
| 60 | ~0.1 |
Note: Data derived from the observation that the content of this compound was reduced by 10-fold after 60 hours incubation with human intestinal flora.
Transformation by Human Intestinal Flora
The human intestinal flora, a complex community of microorganisms residing in the gastrointestinal tract, plays a significant role in the metabolism of orally ingested compounds, including isoflavones like this compound. nih.govplos.orgmdpi.com This microbial community possesses an extensive metabolic repertoire that complements host enzymes. nih.gov
Studies investigating the biotransformation of compounds found in traditional Chinese medicines, which often contain isoflavones, have demonstrated the capacity of human intestinal flora to metabolize these substances. nih.govfrontiersin.org For instance, research on Tongmai formula, containing this compound, showed that human intestinal bacteria can transform its constituents under anaerobic conditions. nih.gov
Specifically, this compound, along with other isoflavone glycosides like puerarin and daidzin, was observed to be transformed into the aglycone daidzein by human intestinal flora in an in vitro model. nih.gov This transformation involves the cleavage of the glycosidic bond, releasing the less polar aglycone form. frontiersin.org This metabolic step is crucial as the aglycone forms of isoflavones are generally considered to have better intestinal absorption compared to their glycoside precursors. nih.govfrontiersin.org
The biotransformation by intestinal flora can significantly alter the profile of compounds available for absorption, potentially impacting their biological activities. plos.orgfrontiersin.org The conversion of this compound to daidzein by gut bacteria highlights the importance of the intestinal microbiome in determining the ultimate bioactive compounds derived from this compound ingestion.
Intestinal Permeability Assessment Using Cell Monolayer Models (e.g., Caco-2)
Evaluating the intestinal permeability of compounds is a critical step in understanding their potential oral bioavailability. medtechbcn.comeuropa.eu Cell monolayer models, particularly those utilizing the human colon carcinoma cell line Caco-2, are widely employed in preclinical studies to predict the absorption of orally administered substances across the intestinal epithelium. medtechbcn.commdpi.comuq.edu.auresearchgate.netenamine.net
Caco-2 cells, when cultured on semipermeable supports, differentiate to form a polarized monolayer that structurally and functionally mimics the human small intestinal epithelium, including the presence of tight junctions and various transporter proteins. medtechbcn.comresearchgate.netenamine.netevotec.com This model allows for the assessment of compound transport across the epithelial barrier, simulating absorption from the intestinal lumen into circulation. medtechbcn.comenamine.netmedtechbcn.com
The permeability of a compound across the Caco-2 monolayer is typically quantified by determining the apparent permeability coefficient (Papp). europa.euevotec.com This value reflects the rate of transport across the cell layer. medtechbcn.comevotec.com Compounds with higher Papp values are generally predicted to have better intestinal absorption in vivo. uq.edu.auresearchgate.net
Research utilizing Caco-2 cell models has provided insights into the intestinal permeability of various isoflavones. Studies have shown that isoflavone aglycones tend to be well-absorbed compounds, exhibiting higher permeability coefficients compared to their corresponding glycosides. nih.gov
While specific detailed experimental data on the Caco-2 permeability of this compound (a glycoside) compared directly to its aglycone (daidzein) within the same study is not extensively detailed in the provided search results, the general principle observed for other isoflavone glycosides and their aglycones suggests that this compound's permeability across the intestinal epithelium is likely lower than that of daidzein following microbial transformation. nih.govfrontiersin.org One source provides a predicted Caco-2 permeability value for this compound as -6.457 (log cm/s) . For context, compounds with a Papp > 8 x 10-6 cm/s (or a log Papp > -5.097) are generally considered to have high Caco-2 permeability. uq.edu.au A predicted log Papp of -6.457 suggests relatively low permeability for this compound itself.
Structure Activity Relationship Sar Studies of Mirificin and Its Analogues
Influence of Glycosidic Linkages on Biological Potency
Mirificin (B150516) is a flavone (B191248) C-glycoside, characterized by a C-glycosidic linkage at position 8 of the aglycone (daidzein) to a disaccharide unit consisting of glucose and apiose. chemicalbook.comebi.ac.uk The nature and position of glycosidic linkages significantly impact the biological activities of glycosides. creative-proteomics.comresearchgate.netunirioja.esnih.gov In the context of isoflavones, the attachment of sugar moieties can alter solubility, bioavailability, and interaction with biological targets.
Research comparing C-glycosides (like this compound and Puerarin) with O-glycosides (like Daidzin (B1669773) and Genistin) has indicated that C-glycosides may exhibit better tyrosinase inhibition compared to O-glycosides. nih.govmdpi.comresearchgate.net The addition of glycosyl units can sometimes lead to reduced inhibition, possibly due to steric hindrance and changes in polarity, which affect binding interactions with the target enzyme. nih.govresearchgate.net Specifically for tyrosinase inhibition, studies have shown that the location of the glucose moiety in isoflavone (B191592) C-glycosides has a significant impact on their biological properties. nih.gov
Comparative Analysis with Related Isoflavone Glycosides (e.g., Puerarin (B1673276), Daidzin)
This compound shares structural similarities with other isoflavone glycosides found in Pueraria species, notably Puerarin and Daidzin. wikipedia.orgwikipedia.orgnih.govnih.gov These compounds differ primarily in the type and position of the glycosidic linkage and the sugar moiety attached to the daidzein (B1669772) aglycone.
This compound: Daidzein with a C-glycosidic linkage at C-8 to a β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. wikipedia.org
Puerarin: Daidzein with a C-glycosidic linkage at C-8 to a glucose moiety. researchgate.netuni.lu
Daidzin: Daidzein with an O-glycosidic linkage at C-7 to a glucose moiety. wikipedia.orgnih.govuni.lulabsolu.ca
Comparative studies, particularly concerning tyrosinase inhibition, have provided insights into the relative potencies of these compounds. One study showed the following ranking of inhibitory activities: Puerarin > this compound > Kojic acid > Daidzin ≈ Genistin. nih.govmdpi.comresearchgate.netsemanticscholar.org This suggests that the specific glycosylation pattern and the nature of the glycosidic linkage play a critical role in determining the strength of enzyme inhibition. The weaker inhibition observed for Daidzin and Genistin (O-glycosides) compared to Puerarin and this compound (C-glycosides) supports the idea that C-glycosidic linkages are more favorable for tyrosinase inhibition. nih.govmdpi.comresearchgate.net The difference in activity between Puerarin and this compound, where this compound has an additional apiosyl group attached to the glucose of Puerarin, suggests that the presence of the apiose moiety in this compound reduces its inhibitory activity compared to Puerarin. mdpi.comresearchgate.net This reduction might be attributed to steric hindrance caused by the additional sugar, affecting the binding to the enzyme's active site. researchgate.net
While Daidzin is known for its potential in treating alcohol dependency by affecting ALDH-2 and MAO activities, SAR studies on daidzin analogues have highlighted the importance of substitutions at different positions for its activity, particularly at the 4' and 7 positions. nih.govresearchgate.netcaymanchem.com This contrasts with the structural features important for this compound's tyrosinase inhibition, emphasizing the target-specific nature of SAR.
Here is a comparative overview of the compounds discussed:
| Compound | Aglycone | Glycosidic Linkage Type | Glycosylation Position | Sugar Moiety | PubChem CID |
| This compound | Daidzein | C-glycosidic | C-8 | β-D-apiofuranosyl-(1→6)-glucoside | 21676217 |
| Puerarin | Daidzein | C-glycosidic | C-8 | Glucose | 5281807 |
| Daidzin | Daidzein | O-glycosidic | C-7 | Glucose | 107971 |
| Genistin | Genistein (B1671435) | O-glycosidic | C-7 | Glucose | 5281377 |
Rational Design Principles for this compound Derivatives
Rational design principles for developing this compound derivatives would be guided by the insights gained from SAR studies. mdpi.comrsc.orgdecltechnology.com Since the glycosidic linkage and the specific sugar moieties influence biological activity, modifications in these areas could lead to compounds with altered or improved properties.
Based on the comparative analysis, if the goal is to enhance tyrosinase inhibitory activity, modifications that retain or optimize the C-glycosidic linkage at C-8 might be explored. The observation that Puerarin is a stronger tyrosinase inhibitor than this compound suggests that removing the apiosyl group or modifying it could be a strategy to increase potency. nih.govmdpi.comresearchgate.net Conversely, if a different biological activity is desired, altering the type or position of the glycosidic linkage, or attaching different sugar moieties, could be investigated.
Furthermore, understanding the binding modes of this compound and its analogues to target enzymes, such as tyrosinase, through techniques like molecular docking, provides valuable information for rational design. nih.govresearchgate.net Molecular docking studies can predict how structural features interact with the active site of the enzyme, guiding the design of derivatives with improved binding affinity and efficacy. nih.govresearchgate.netmdpi.com For instance, docking studies have shown that this compound can bind to the catalytic region of tyrosinase. researchgate.netnih.gov
Rational design could involve:
Modification of the sugar moiety: Altering the type, number, or linkage of sugar units attached to the daidzein core.
Modification of the aglycone: Introducing substituents on the daidzein structure at positions like 4' or 7, based on SAR data from related isoflavones like daidzin, while considering the impact on the glycosidic linkage. nih.govresearchgate.net
Synthesis of analogues with different glycosidic linkage types or positions: Exploring compounds with O-glycosidic linkages or C-glycosidic linkages at different positions if a different activity profile is sought.
These principles, combined with computational modeling and in vitro biological evaluations, can facilitate the targeted synthesis and screening of this compound derivatives with desired pharmacological profiles.
Analytical Method Development and Validation for Mirificin Quantification
Quantitative Analysis in Plant Extracts and Biological Matrices
Quantitative analysis of mirificin (B150516) is essential for determining its concentration in source plants and biological samples. Various analytical techniques have been employed for the determination of phytoestrogenic compounds, including this compound, in edible plants, plant products, and biological matrices nih.gov. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with various detectors like ultraviolet absorption (UV), electrochemical detection (ED), fluorescence detection, and mass spectrometry (MS), are widely used nih.gov. Liquid chromatography-mass spectrometry (LC-MS) is often preferred due to its simplicity in sample preparation, high sensitivity, and specificity mdpi.com.
Studies have focused on the analysis of isoflavones, including this compound, in Pueraria species nih.govoup.comresearchgate.net. For example, HPLC has been used to analyze individual isoflavonoids like puerarin (B1673276), daidzin (B1669773), daidzein (B1669772), genistin, and genistein (B1671435) in Pueraria candollei var. mirifica extracts researchgate.net. LC-MS/MS methods have also been developed for the determination of Pueraria components oup.com. Quantitative analysis of phytochemicals in plant extracts can be performed using standard gravimetric methods for different components like flavonoids chemsociety.org.nggsconlinepress.com.
In biological matrices, such as urine and serum, sensitive and accurate methods are required for the quantification of phytoestrogens to evaluate exposure mdpi.com. HPLC-ESI-MS/MS is a technique used for the quantitative detection of several phytoestrogens in human urine cdc.gov. This method utilizes isotope dilution with carbon-13 labeled internal standards to improve assay precision cdc.gov. LC-MS methods have been developed and validated for the quantification of multiple phytoestrogens in food, serum, and urine, employing techniques like solid-phase extraction (SPE) for food and serum, and liquid-liquid extraction for urine mdpi.com.
Method Validation Parameters: Linearity, Precision, Accuracy, and Recovery
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing consistent, reliable, and accurate data ajpaonline.comwjarr.com. Key validation parameters include linearity, precision, accuracy, and recovery ajpaonline.comwjarr.comeuropa.eu.
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a specified range ajpaonline.comwjarr.com. Calibration curves are typically established, and a good correlation coefficient (R²) indicates linearity mdpi.comebi.ac.uk. For instance, calibration curves for various analytes, including this compound, have shown good linearity with R² values greater than 0.9997 within tested ranges ebi.ac.uk. The specified range for assay of an active substance or finished product is normally from 80 to 120 percent of the test concentration europa.eu.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.comeuropa.eu. It can be assessed at different levels: repeatability (intra-day precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory studies) wjarr.comeuropa.eu. Relative standard deviations (RSDs) are commonly used to express precision. Studies have reported RSDs for intra- and inter-day precisions below 1.90% and 2.85%, respectively, for the quantification of compounds including this compound ebi.ac.uk. Repeatability results have been reported to be less than 2.74% ebi.ac.uk.
Accuracy is defined as the closeness of the test results obtained by the method to the true value ajpaonline.comeuropa.eu. It can be determined by applying the analytical procedure to an analyte of known purity or to synthetic mixtures with known amounts of analyte added ajpaonline.com. Accuracy is often reported as percent recovery of a known added amount of analyte europa.eu. Mean recovery rates ranging from 95.5% to 105% with RSDs less than 2.96% have been reported for a quantitative method including this compound ebi.ac.uk. For drug substances, typical recovery accuracy is expected to be around 99–101%, while for drug products, it is expected to be around 98–102% ajpaonline.com. Accuracy should be assessed using a minimum of 9 determinations over at least 3 concentration levels covering the specified range europa.eu.
Recovery is a measure of the efficiency of the extraction and sample preparation process ajpaonline.com. It is determined by comparing the analytical results from spiked samples to the expected amount. Recoveries for phytoestrogens in food, serum, and urine have been reported to be within ranges such as 66–113% for food, 63–104% for serum, and 76–111% for urine mdpi.com.
Chromatographic Fingerprinting and Quality Control Applications
HPLC is a common technique used for generating chromatographic fingerprints of herbal medicines researchgate.netbrieflands.com. By analyzing the retention times and peak areas of multiple compounds, a characteristic fingerprint can be established for a specific herbal material or product brieflands.com. This fingerprint can then be used to evaluate the authenticity, quality consistency, and stability of the herbal medicine .
Chromatographic fingerprinting, combined with similarity evaluation and quantitative analysis of known ingredients, can be successfully applied for quality control brieflands.com. For instance, differences in the active fingerprints of Pueraria lobata and Pueraria thomsonii have been observed, with this compound being identified as one of the potential markers for discriminating between the two species ebi.ac.uk.
Advances in High-Throughput Screening for this compound Detection
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against biological targets bmglabtech.compharmtech.com. While primarily used in drug discovery for identifying potential drug candidates, advances in HTS technologies could potentially be applied to the rapid detection and analysis of compounds like this compound in large sample sets.
HTS involves automated testing, miniaturization of assays, and advanced detection technologies bmglabtech.comdomainex.co.uk. Fluorescence-based assays, luminescence-based assays, and absorbance-based assays are among the widely used HTS technologies pharmtech.com. Methods for detecting unlabeled biomolecules, such as mass spectrometry, have also been adapted for HTS-scale analysis pharmtech.com.
Future Directions and Research Gaps in Mirificin Studies
Elucidation of Undiscovered Biological Activities
Despite documented pharmacological effects such as tyrosinase inhibition and potential neuroprotective properties, the full spectrum of Mirificin's biological activities is yet to be elucidated. Research indicates its presence in Pueraria lobata, a plant known for a wide range of effects including anti-inflammatory, anti-oxidant, anti-cancer, anti-osteoporosis, and cardiovascular protection tmrjournals.comnih.gov. While these effects are attributed to the collective isoflavones in Pueraria, the specific contribution and potential unique activities of This compound (B150516) within these areas, or in entirely unexplored biological pathways, represent a significant research gap researchgate.net. The noticeable increase in research on the pharmacological effects of this compound has not been accompanied by parallel progress in phytochemical investigations related to its efficient isolation on a preparative scale, which can hinder the exploration of further biological activities mdpi.comnih.gov. Future studies should focus on systematic high-throughput screening and in-depth biological assays to uncover novel activities of this compound, potentially leveraging advancements in biological screening technologies.
Advanced Mechanistic Investigations
Current mechanistic understanding of this compound primarily revolves around its role as a tyrosinase inhibitor, with molecular docking studies suggesting a high affinity for the enzyme's catalytic region nih.govglpbio.commdpi.com. Comparative studies with other isoflavones indicate that C-glycosides like this compound might exhibit stronger tyrosinase inhibition compared to O-glycosides, a difference that warrants further detailed mechanistic exploration mdpi.com. Furthermore, investigations into the biotransformation of this compound by human intestinal flora reveal its conversion to the aglycone daidzein (B1669772) chemfaces.comnih.gov. This metabolic conversion suggests that the in vivo biological effects of orally administered this compound may be mediated, at least in part, by its metabolites. Advanced mechanistic studies are needed to fully understand the metabolic fate of this compound, the biological activities of its metabolites, and the specific molecular targets and pathways through which this compound and its derivatives exert their effects in vivo. Techniques such as advanced mass spectrometry and molecular dynamics simulations can provide deeper insights into these complex interactions rsc.orgbiomedpharmajournal.org.
Sustainable Production and Biosynthetic Engineering
This compound is currently isolated from natural sources, primarily Pueraria lobata and Pueraria mirifica mdpi.comnih.govwikipedia.org. Traditional extraction methods often face challenges related to efficiency, time consumption, and high solvent usage mdpi.comnih.govresearchgate.net. While more efficient preparative techniques like centrifugal partition chromatography and flash chromatography have been developed mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net, the demand for sustainable and large-scale production remains. Research into sustainable extraction methods, such as subcritical water extraction applied to Pueraria isoflavones, offers promising avenues for greener production tmrjournals.commdpi.com. Another critical future direction lies in biosynthetic engineering. The biosynthetic pathways of isoflavones in Pueraria species have been studied, identifying key enzymes and regulatory genes involved tmrjournals.complos.orgukm.my. Leveraging this knowledge for metabolic engineering could lead to the development of microbial cell factories or engineered plant systems for the sustainable and high-yield production of this compound, reducing reliance on potentially resource-intensive traditional extraction from wild or cultivated plants.
Novel Analytical and Preparative Technologies
The isolation and analysis of this compound from complex plant matrices necessitate efficient and sensitive technologies. Current methods utilize techniques such as HPLC, PDA detection, mass spectrometry, and NMR for analysis and structural confirmation researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netmdpi.com. Preparative isolation has seen advancements with the application of centrifugal partition and flash chromatography mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. However, the need for more efficient preparative methods for large-scale isolation of high-purity this compound is acknowledged mdpi.comnih.gov. Future research should focus on developing novel analytical techniques for the rapid, sensitive, and accurate quantification of this compound in various matrices, potentially employing hyphenated techniques or advanced spectroscopic methods rsc.orgresearchgate.net. Furthermore, the development of innovative preparative technologies, potentially integrating continuous separation methods or novel stationary phases, is crucial for overcoming the limitations of current large-scale isolation procedures and facilitating broader research and potential applications of this compound.
Q & A
Q. What are the validated methodologies for quantifying Mirificin in plant extracts, and how are they optimized for reproducibility?
To quantify this compound, high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is recommended. Calibration curves using pure this compound standards are essential for accuracy. Sample preparation should include solvent extraction (e.g., methanol/water mixtures) followed by filtration to remove particulates. Method validation requires testing linearity, precision, and recovery rates .
Q. How do pH and temperature conditions affect this compound’s stability during in vitro assays?
Stability studies should involve incubating this compound in buffers across physiological pH ranges (e.g., pH 4–8) and temperatures (4°C–37°C). Degradation kinetics are monitored via spectrophotometry or HPLC at fixed intervals. Controls must include antioxidants (e.g., ascorbic acid) to isolate oxidative vs. hydrolytic degradation pathways .
Q. What spectroscopic techniques are critical for confirming this compound’s structural integrity post-isolation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms backbone structure, while infrared (IR) spectroscopy identifies functional groups. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Comparisons with literature data for Pueraria-derived isoflavones are necessary to rule out structural analogs .
Q. Which experimental controls are essential when assessing this compound’s tyrosinase inhibition in cell-free vs. cellular assays?
For cell-free assays, use kojic acid as a positive control and solvent-only reactions as negative controls. In cellular models (e.g., B16 melanoma cells), include viability assays (MTT/WST-1) to distinguish cytotoxicity from specific enzyme inhibition. Replicate experiments across multiple cell passages to account for biological variability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate this compound’s inhibitory effects on non-tyrosinase targets in melanogenesis?
Combine enzyme inhibition assays (e.g., TRP-1, TRP-2) with molecular docking simulations to predict binding affinities. Use siRNA knockdown of tyrosinase in cellular models to isolate off-target effects. Cross-validate findings with Western blotting to measure downstream protein expression (e.g., MITF) .
Q. What strategies resolve discrepancies in reported IC₅₀ values for this compound’s tyrosinase inhibition across studies?
Analyze methodological variables: substrate concentration (L-DOPA vs. tyrosine), enzyme source (mushroom vs. human recombinant), and assay pH. Statistical meta-analysis of published data can identify outliers. Replicate conflicting studies under standardized conditions to isolate protocol-dependent variability .
Q. How can in silico approaches predict this compound’s interaction with melanogenesis-related proteins beyond tyrosinase?
Molecular dynamics (MD) simulations and free-energy calculations (e.g., MM-PBSA) model ligand-protein binding stability. Use databases like PDB or AlphaFold for protein structures. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics in vitro .
Q. What experimental frameworks optimize this compound extraction protocols to balance yield and bioactivity?
Employ design-of-experiments (DoE) models to test solvent polarity, extraction time, and temperature. Bioactivity-guided fractionation identifies optimal extracts. Compare yields via HPLC and bioactivity via tyrosinase inhibition assays. Consider green solvents (e.g., ethanol/water) for scalability .
Q. How can multi-omics data integration map this compound’s systemic effects on skin pigmentation pathways?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) of treated melanocytes to identify differentially expressed genes/proteins. Pathway enrichment analysis (e.g., KEGG, GO) links findings to melanogenesis regulation. Validate hubs (e.g., CREB, MAPK) with CRISPR/Cas9 knockout models .
Q. What methodologies validate this compound’s role in modulating oxidative stress pathways independent of direct enzyme inhibition?
Measure intracellular ROS levels (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) in treated cells. Use gene expression analysis (qRT-PCR) for Nrf2/ARE pathway targets. Compare results with known antioxidants (e.g., NAC) to contextualize potency .
Methodological Considerations
- Data Contradiction Analysis : Apply iterative triangulation by cross-referencing in vitro, in silico, and cellular data. Use Bland-Altman plots to assess agreement between assays .
- Reproducibility : Document detailed protocols for compound isolation, assay conditions, and statistical thresholds (e.g., p < 0.01) per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
